4-Phenylsemicarbazide

Übersicht

Beschreibung

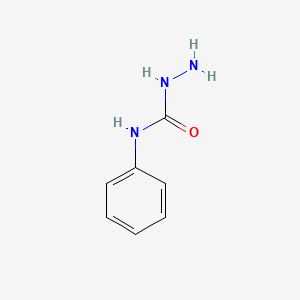

4-Phenylsemicarbazide is an organic compound with the molecular formula C7H9N3O. It is a derivative of semicarbazide, where a phenyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Phenylsemicarbazide can be synthesized through several methods:

-

Reaction of Phenylurea with Hydrazine Hydrate

-

Hydrolysis of Benzal-4-Phenylsemicarbazone

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous reactors and automated purification systems is common in industrial settings to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenylsemicarbazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert it to hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products

Oxidation: Produces urea derivatives.

Reduction: Yields hydrazine derivatives.

Substitution: Results in various substituted semicarbazides.

Wissenschaftliche Forschungsanwendungen

4-Phenylsemicarbazide has been studied for its biological properties, particularly its inhibitory effects on enzymes. Research indicates that it exhibits activity against urease, an enzyme critical in various biological processes . This property suggests potential applications in pharmacology and biochemistry, especially in developing treatments for conditions where urease plays a role.

Corrosion Inhibition

One notable application of this compound is in corrosion inhibition for mild steel in acidic environments. Quantum chemical studies have demonstrated that 4PSC effectively reduces corrosion rates by adsorbing onto the metal surface, forming a protective layer. The interaction energies calculated using density functional theory (DFT) indicate that 4PSC can significantly enhance the corrosion resistance of steel .

| Parameter | Value |

|---|---|

| Corrosion Medium | Hydrochloric Acid |

| Inhibitor Efficiency | High |

| Interaction Energy | Calculated via DFT |

EPR Studies

Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the magnetic properties of irradiated single crystals of this compound. This technique allows for the identification of radicals formed upon gamma irradiation, providing insights into the compound's stability and reactivity under radiation exposure .

Case Studies

- Biological Activity Assessment : A study focusing on the synthesis and crystal structure of this compound reported its significant biological activity against urease, suggesting its potential use in therapeutic applications targeting urease-related disorders .

- Corrosion Inhibition Research : A quantum chemical study highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in hydrochloric acid. The research provided detailed calculations of interaction energies and molecular geometries, reinforcing the compound's utility in material protection .

- EPR Spectroscopy Analysis : Investigations using EPR revealed that this compound exhibits unique radical formation characteristics when subjected to gamma irradiation. This research contributes to understanding how such compounds behave under different environmental conditions and their potential applications in radiation chemistry .

Wirkmechanismus

The mechanism of action of 4-Phenylsemicarbazide involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Protein Modification: It can react with amino groups in proteins, leading to modifications that affect protein function.

Vergleich Mit ähnlichen Verbindungen

4-Phenylsemicarbazide can be compared with other similar compounds such as:

1-Phenylsemicarbazide: Similar structure but differs in the position of the phenyl group.

4-Phenylthiosemicarbazide: Contains a sulfur atom instead of an oxygen atom.

Semicarbazide: Lacks the phenyl group, making it less hydrophobic and less reactive in certain reactions.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the phenyl group, which enhances its stability and makes it suitable for a wider range of chemical reactions compared to its analogs .

Biologische Aktivität

4-Phenylsemicarbazide (C₇H₉N₃O) is a compound belonging to the semicarbazide class, which has garnered attention for its diverse biological activities. This article summarizes the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl urea with hydrazine hydrate in ethanol. The process yields solid this compound with a reported yield of approximately 79% . The compound can be characterized through its crystal structure, which reveals important information about its molecular interactions.

1. Antimicrobial Properties

Research indicates that semicarbazones derived from this compound exhibit varying degrees of antimicrobial activity. In a study evaluating several semicarbazone derivatives, it was found that while none displayed significant antibacterial properties, some compounds showed notable antifungal activity . This suggests that modifications to the structure of this compound could enhance its efficacy against specific pathogens.

2. Antitumor Activity

This compound has demonstrated promising antitumor effects. In experimental models, compounds derived from this structure were tested against tumors grown on potato discs, showing significant antitumor activity . The ability of these compounds to protect against oxidative DNA damage further underscores their potential as anticancer agents.

3. Urease Inhibition

One notable biological activity of this compound is its inhibition of urease enzyme activity. Urease plays a critical role in various physiological processes, and its inhibition can have therapeutic implications, particularly in treating conditions like urease-related infections . This property highlights the compound's potential in drug development targeting urease-dependent pathways.

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level that modulate enzymatic functions and cellular processes:

- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This action is crucial for protecting cellular components from damage, thereby contributing to its antitumor effects .

- Enzyme Inhibition : The specific inhibition of urease by this compound can be attributed to its structural features that allow it to bind effectively to the active site of the enzyme, thereby blocking its catalytic function .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Ara et al., 2007 | Urease Inhibition | Demonstrated effective inhibition of urease by this compound |

| Ansari et al., 2012 | Antimicrobial and Antitumor Activity | Identified significant antitumor effects in semicarbazone derivatives; limited antibacterial activity |

| Ashiq et al., 2008 | Structural Analysis | Provided insights into the crystal structure and stability of this compound |

Eigenschaften

IUPAC Name |

1-amino-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCKWYUCPREFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201957 | |

| Record name | 4-Phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-47-3 | |

| Record name | 4-Phenylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylsemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENYLSEMICARBAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPU96SX57A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Phenylsemicarbazide?

A1: The molecular formula of this compound is C7H9N3O, and its molecular weight is 151.16 g/mol. []

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups, such as N-H, C=O, and C-N, present in the molecule. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the number, type, and environment of hydrogen and carbon atoms in the molecule, respectively. [, , , ]

- Mass Spectrometry (MS): MS techniques are employed to determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure. [, , ]

Q3: Are there any crystallographic studies available for this compound?

A3: Yes, X-ray crystallographic studies have been conducted on this compound. [, , , ] These studies reveal the molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangements. They show that the molecule crystallizes with two independent molecules per asymmetric unit, stabilized by intermolecular N—H⋯O hydrogen bonds. []

Q4: How is this compound typically synthesized?

A4: this compound can be synthesized through different routes, including:

- Reaction of Phenyl Isocyanate with Hydrazine: This method involves the direct addition of hydrazine to phenyl isocyanate. []

- Reaction of Phenylhydrazine with Urea Derivatives: Another approach utilizes the reaction of phenylhydrazine with urea or its derivatives. []

Q5: What are some notable reactions of this compound?

A5: this compound is a versatile reagent in organic synthesis and readily participates in several key reactions, including:

- Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form semicarbazones, which are valuable intermediates in organic synthesis. [, , , , ]

- Cyclization Reactions: this compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles. [, , , , , ]

- Complexation Reactions: As a ligand, this compound can coordinate to metal ions, forming complexes with potential applications in catalysis and materials science. [, , , , , , ]

Q6: What are the primary applications of this compound?

A6: this compound finds applications in diverse fields, including:

- Corrosion Inhibition: Research suggests that both this compound and semicarbazide exhibit corrosion inhibitory properties on mild steel in hydrochloric acid. [] This protection likely stems from the molecules' ability to adsorb onto the metal surface, forming a protective layer that hinders corrosive agents' access.

- Anticonvulsant Activity: Studies have explored the anticonvulsant potential of this compound derivatives. [, ] While the exact mechanism of action remains to be fully elucidated, it is postulated that these compounds may modulate neurotransmitter activity in the central nervous system. []

- Chemosensors: A study demonstrated the use of a julolidine-based molecular receptor linked to this compound for sensing cyanide ions in aqueous media and living cells. [] The sensor operates via a Cu2+ displacement approach, exhibiting high selectivity and fluorescence enhancement.

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods, have been employed to study this compound. [, , ] These studies provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule.

Q8: What is the significance of computational studies on this compound?

A8: Computational studies on this compound offer several benefits:

- Prediction of Molecular Properties: Computational methods allow for the prediction of various molecular properties, including vibrational frequencies, dipole moments, and electronic energy levels, which can be compared with experimental data for validation purposes. [, ]

- Elucidation of Reaction Mechanisms: DFT calculations can help elucidate reaction mechanisms involving this compound, providing insights into transition states, intermediates, and reaction pathways. []

- Rational Drug Design: In the context of drug discovery, computational studies can aid in the rational design of new this compound derivatives with improved pharmacological properties, such as enhanced potency and selectivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.